molecular formula C15H16F3N3O3 B5355435 1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one

1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one

Cat. No.: B5355435
M. Wt: 343.30 g/mol
InChI Key: GHODZACFJSHPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one, also known as TMI-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMI-1 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one is not fully understood, but it is thought to involve the inhibition of the proteasome, a cellular structure responsible for the degradation of proteins. This compound has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of proteins within cells (5). This accumulation of proteins can have various effects on cellular processes, depending on the specific proteins involved.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth (2). In Alzheimer's disease models, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of the disease (3). Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases (4).

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one in lab experiments is its specificity for the proteasome, which allows researchers to study the effects of proteasome inhibition on cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments (6). One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one. One area of interest is the development of this compound analogs with improved solubility and specificity for the proteasome. Additionally, this compound could be studied in combination with other compounds to determine its potential for use in combination therapies for various diseases. Finally, this compound could be studied in more complex animal models to better understand its potential for use in humans.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for cancer, Alzheimer's disease, and inflammatory diseases.

Synthesis Methods

The synthesis of 1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one involves the reaction of 3-(2-(trifluoromethyl)morpholin-4-yl)aniline with 2-isocyanatoacetophenone in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been reported in the literature (1) and has been used by researchers to obtain this compound for their experiments.

Scientific Research Applications

1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one has been studied for its potential applications in various fields of scientific research. One area of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro (2). This compound has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques in the brain (3). Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, where it has been shown to reduce inflammation in animal models (4).

Properties

IUPAC Name

1-[3-[2-(trifluoromethyl)morpholine-4-carbonyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)12-9-20(6-7-24-12)13(22)10-2-1-3-11(8-10)21-5-4-19-14(21)23/h1-3,8,12H,4-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHODZACFJSHPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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